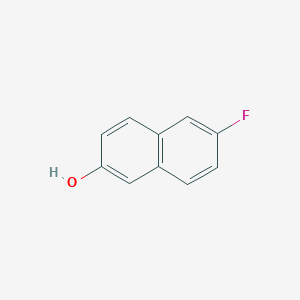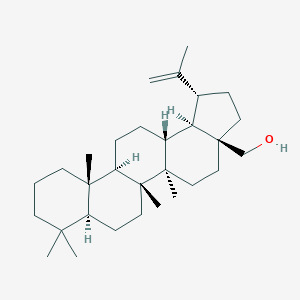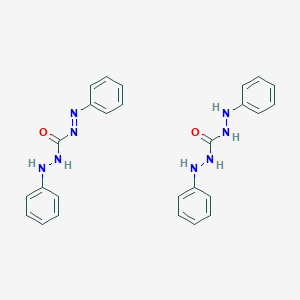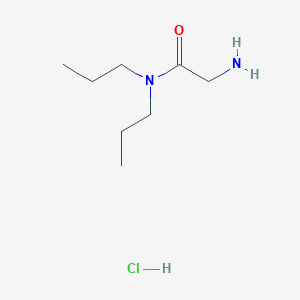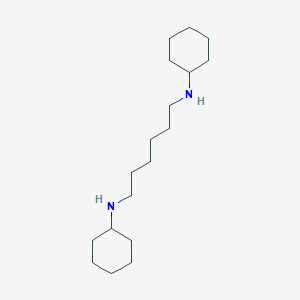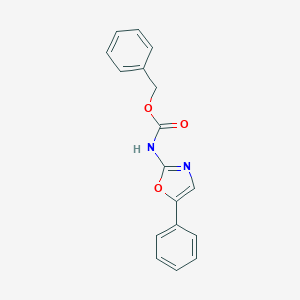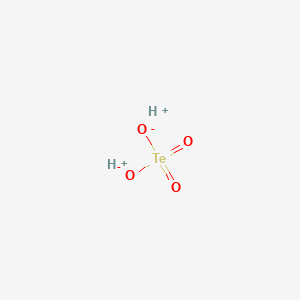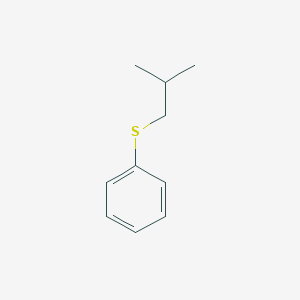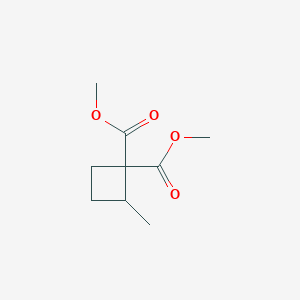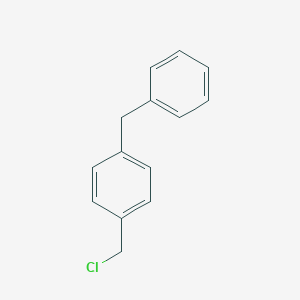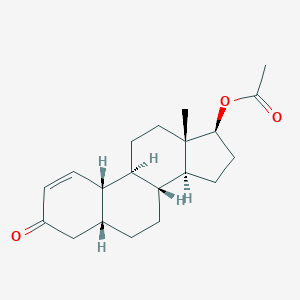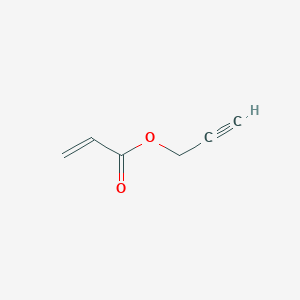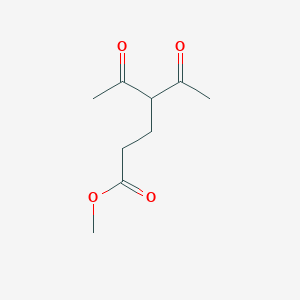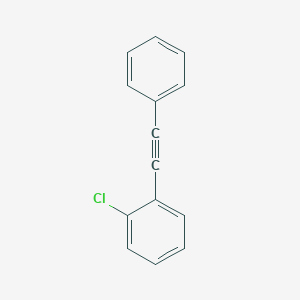
1-chloro-2-(2-phenylethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-2-(2-phenylethynyl)benzene is an organic compound with the molecular formula C14H9Cl. It is a derivative of benzene, where a chlorine atom and a phenylethynyl group are substituted at the 1 and 2 positions, respectively. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-chloro-2-(2-phenylethynyl)benzene can be synthesized through various methods, one of which involves the palladium-catalyzed Kumada cross-coupling reaction. In this method, a chlorobenzene derivative reacts with a phenylacetylene derivative in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Kumada cross-coupling reaction for higher yields and purity, using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-chloro-2-(2-phenylethynyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid, often in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic Substitution: Products include phenylethynyl derivatives with various substituents replacing the chlorine atom.
科学的研究の応用
1-chloro-2-(2-phenylethynyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
作用機序
The mechanism of action of 1-chloro-2-(2-phenylethynyl)benzene primarily involves its reactivity in organic synthesis. The phenylethynyl group can participate in various coupling reactions, while the chlorine atom can undergo substitution reactions. These properties make it a versatile intermediate in the synthesis of complex organic molecules .
類似化合物との比較
1-Bromo-2-(phenylethynyl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-(phenylethynyl)benzene: The phenylethynyl group is positioned at the 4 position instead of the 2 position.
Uniqueness: 1-chloro-2-(2-phenylethynyl)benzene is unique due to the specific positioning of the chlorine and phenylethynyl groups, which influences its reactivity and applications in organic synthesis. The presence of the chlorine atom allows for further functionalization, making it a valuable intermediate in various chemical reactions.
特性
CAS番号 |
10271-57-5 |
|---|---|
分子式 |
C14H9Cl |
分子量 |
212.67 g/mol |
IUPAC名 |
1-chloro-2-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C14H9Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H |
InChIキー |
IUGPZGPRLHJZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2Cl |
| 10271-57-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


